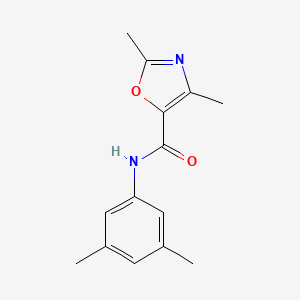![molecular formula C18H23ClN2S B2794733 1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride CAS No. 2137722-14-4](/img/structure/B2794733.png)
1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a similar compound, 1- (2- ( (2,4-dimethylphenyl)thio)phenyl)piperazine (vortioxetine), has been described in various patents and scientific articles . The general synthetic route starts with the S-arylation of 2,4-dimethylthiophenol . Several alternative palladium-catalyzed processes for the preparation of vortioxetine are described, which involve the use of 2,4-dimethylthiophenol and 2-bromoiodobenzene (or 1,2-dibromobenzene) starting materials .Molecular Structure Analysis
The molecular structure of “1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride” consists of a piperazine ring attached to a phenyl ring, which is further attached to a 2,5-dimethylphenyl group through a sulfanyl (thioether) linkage .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacological Properties
- Metabolic Pathways : Arylpiperazine derivatives, including 1-aryl-piperazine compounds, undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites distribute extensively in tissues, including the brain, and are primarily biotransformed by CYP2D6-dependent oxidation. The variability in metabolite-to-parent drug ratios among individuals reflects differences in the expression and activity of CYP3A4 and CYP2D6 enzymes. This process highlights the complexity of metabolizing arylpiperazine derivatives, which may include the compound of interest (Caccia, 2007).
Therapeutic Applications
- Piperazine Derivatives : Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It is found in a wide range of therapeutic agents, including antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. This suggests a broad potential application for compounds including 1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine; hydrochloride in various therapeutic areas (Rathi et al., 2016).
Pharmacophoric Activities
- Pharmacophore Exploration : Arylcycloalkylamines, including phenylpiperidines and piperazines, are pharmacophoric groups found in several antipsychotic agents. The exploration of two key pharmacophoric groups, 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, in relation to their potency and selectivity at D(2)-like receptors, underlines the importance of structural composition for the pharmacological effects of these compounds. This research avenue may include the specific compound of interest due to its piperazine core (Sikazwe et al., 2009).
Wirkmechanismus
Target of Action
The primary targets of 1-{2-[(2,5-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride are the serotonin (5-HT) receptors and the serotonin transporter (SERT) . The compound displays high affinity for recombinant human 5-HT1A, 5-HT1B, 5-HT3A, 5-HT7 receptors, and SERT . These receptors and transporter play a crucial role in regulating mood, anxiety, and cognition.
Mode of Action
The compound interacts with its targets in a multimodal manner . It displays antagonistic properties at 5-HT3A and 5-HT7 receptors, partial agonist properties at 5-HT1B receptors, agonistic properties at 5-HT1A receptors, and potent inhibition of SERT . This means that it can both stimulate and inhibit the activity of these targets, depending on their type and function.
Biochemical Pathways
The compound’s interaction with its targets affects the serotonergic pathways in the brain . By inhibiting SERT, it increases the availability of serotonin in the synaptic cleft. Its agonistic and antagonistic actions on various 5-HT receptors further modulate the serotonergic signaling. These combined effects can lead to changes in mood, anxiety, and cognitive function.
Result of Action
The compound’s action results in significant increases in extracellular 5-HT levels in the brain after acute and 3 days of treatment . This increase in serotonin levels can lead to improvements in mood and reductions in anxiety, making the compound potentially useful for the treatment of conditions like major depressive disorder .
Eigenschaften
IUPAC Name |
1-[2-(2,5-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.ClH/c1-14-7-8-15(2)18(13-14)21-17-6-4-3-5-16(17)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVREKGNSWJXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=CC=CC=C2N3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

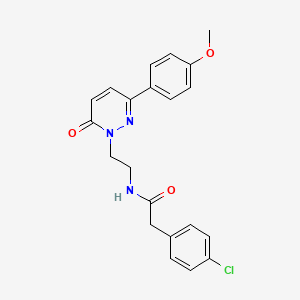
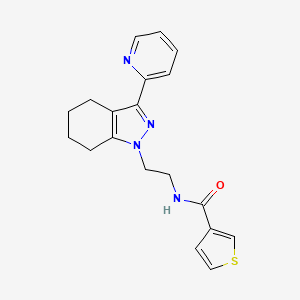
![2-Fluoro[1,1'-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2794653.png)
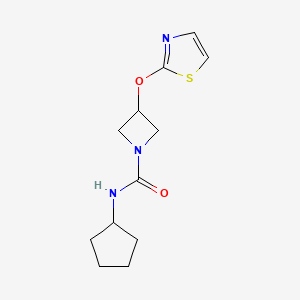
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2794655.png)
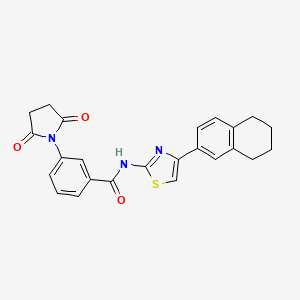
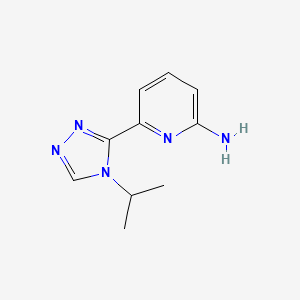

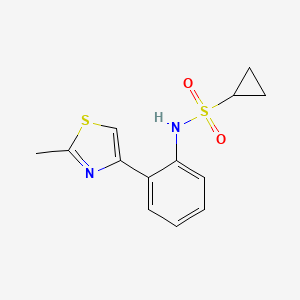
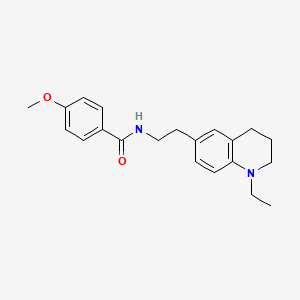
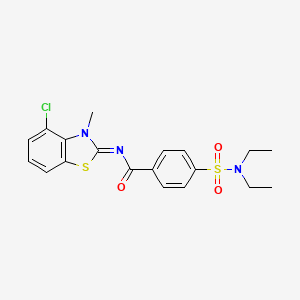
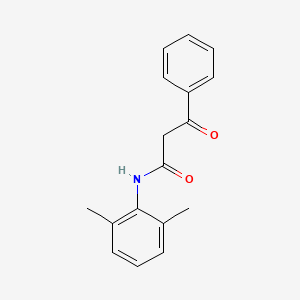
![Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride](/img/structure/B2794668.png)
